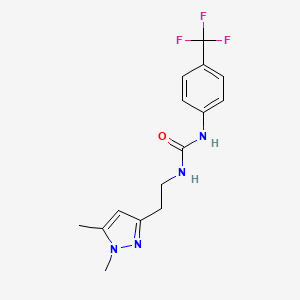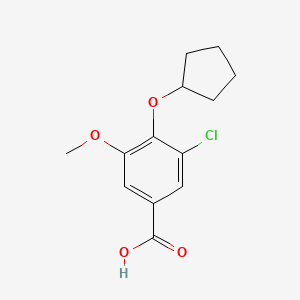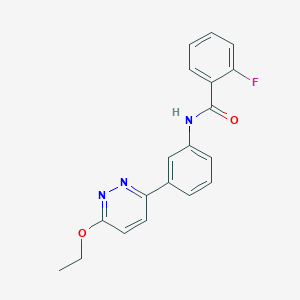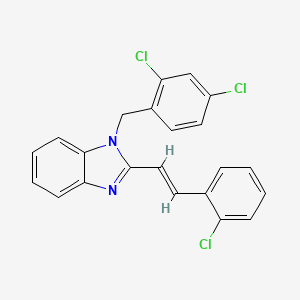![molecular formula C24H26N2OS B2505285 6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile CAS No. 625371-48-4](/img/structure/B2505285.png)
6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The adamantyl group might be introduced through a substitution reaction, the methoxybenzyl group through a nucleophilic aromatic substitution reaction, and the nitrile group through a cyanation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bulky adamantyl group and the aromatic methoxybenzyl group. The nitrile group would introduce polarity to the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitrile group could undergo hydrolysis to form a carboxylic acid, the adamantyl group could participate in host-guest chemistry with cyclodextrins, and the methoxybenzyl group could undergo demethylation under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The adamantyl group is lipophilic, which could increase the compound’s solubility in organic solvents, while the nitrile group could form hydrogen bonds, potentially increasing its solubility in water .Scientific Research Applications
Antiviral Properties
6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile: exhibits antiviral potential. Researchers have explored its efficacy against influenza A viruses . Further investigations could explore its mechanism of action and potential applications in combating other viral infections.
Materials Science and Surface Modification
Surface Coatings: The binding of adamantyl-terminated dendronized molecules onto surfaces has been studied . Researchers could investigate the use of this compound for functionalizing surfaces, such as coatings for biomedical devices or drug delivery platforms.
properties
IUPAC Name |
6-(1-adamantyl)-2-[(3-methoxyphenyl)methylsulfanyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2OS/c1-27-21-4-2-3-16(10-21)15-28-23-20(14-25)5-6-22(26-23)24-11-17-7-18(12-24)9-19(8-17)13-24/h2-6,10,17-19H,7-9,11-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBDTCBGGSQWDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=C(C=CC(=N2)C34CC5CC(C3)CC(C5)C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

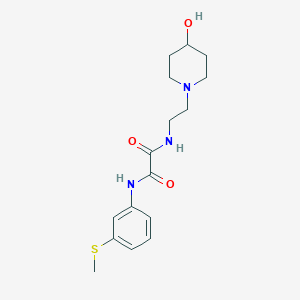
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2505204.png)
![Dibenz[c,h]acridinium, 14-(4-ethoxy-4-oxobutyl)-5,6,8,9-tetrahydro-7-phenyl-, 1,1,1-trifluoromethanesulfonate (1:1)](/img/structure/B2505205.png)
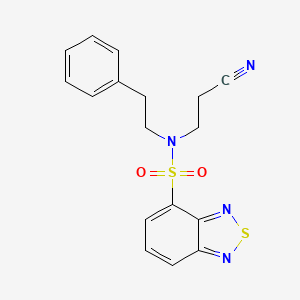
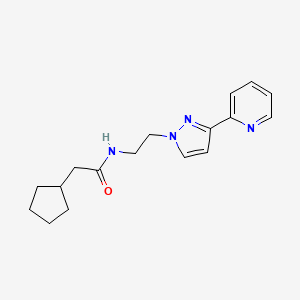
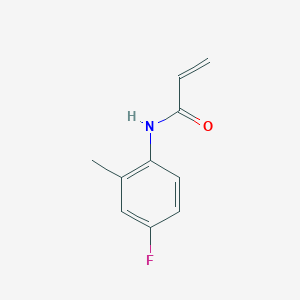
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2505210.png)
